molecular formula C12H7FN2 B581827 2-(4-Fluorophenyl)nicotinonitrile CAS No. 1214335-17-7

2-(4-Fluorophenyl)nicotinonitrile

Cat. No.: B581827
CAS No.: 1214335-17-7
M. Wt: 198.2
InChI Key: FSVSASMGJOORCS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a fluorophenyl group attached to the second position of a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)nicotinonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Fluorophenyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)nicotinonitrile
  • 2-(4-Bromophenyl)nicotinonitrile
  • 2-(4-Methylphenyl)nicotinonitrile

Uniqueness

2-(4-Fluorophenyl)nicotinonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .

Biological Activity

2-(4-Fluorophenyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C11_{11}H8_{8}F1_{1}N3_{3}
  • Molecular Weight : 215.20 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The following table summarizes its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coliNot effective

The compound demonstrated a bactericidal action, primarily through the inhibition of protein synthesis and nucleic acid production pathways .

The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Synthesis : This is achieved by targeting ribosomal RNA, leading to disruption in bacterial growth.
  • Disruption of Nucleic Acid Synthesis : The compound interferes with DNA replication and transcription processes, which is critical for bacterial survival .

Study on MRSA

In a specific study focusing on methicillin-resistant Staphylococcus aureus (MRSA), this compound exhibited a minimum biofilm inhibitory concentration (MBIC) of 62.216 μg/mL. This indicates its potential as an anti-biofilm agent, which is crucial in treating persistent infections associated with biofilm formation .

Comparative Analysis with Other Compounds

When compared to standard antibiotics like ciprofloxacin, this compound showed comparable or superior activity against MRSA biofilms, suggesting its potential as an alternative therapeutic agent .

Therapeutic Potential

The therapeutic implications of this compound extend beyond antibacterial properties. Its ability to inhibit biofilm formation can be beneficial in chronic infections where biofilms are prevalent. Furthermore, the compound's unique structure allows for modifications that could enhance its efficacy and reduce side effects.

Properties

IUPAC Name

2-(4-fluorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-11-5-3-9(4-6-11)12-10(8-14)2-1-7-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVSASMGJOORCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673338
Record name 2-(4-Fluorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214335-17-7
Record name 2-(4-Fluorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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